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3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

Cat. No.: B12877763
CAS No.: 60002-09-7
M. Wt: 292.4 g/mol
InChI Key: PBPQFHAXZZKRNX-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Principles of Pyrazolone (B3327878) Chemistry

The journey into the rich field of pyrazolone chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize quinoline (B57606) derivatives, Knorr serendipitously discovered the first pyrazolone derivative, antipyrine (B355649) (phenazone). This discovery marked a significant milestone in medicinal chemistry, as antipyrine was one of the earliest synthetic drugs to be widely used for its analgesic and antipyretic properties.

Knorr's synthesis, which involved the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), laid the fundamental groundwork for the preparation of a vast number of pyrazolone derivatives. This foundational reaction, and variations thereof, remain a staple in the synthesis of these heterocyclic compounds. The initial discovery of antipyrine's therapeutic effects spurred extensive research into other pyrazolone derivatives, leading to the development of a range of pharmaceuticals.

Structural Diversity and Classification within the Pyrazolinone Framework

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. The position of the double bond and the carbonyl group within the ring gives rise to different isomers, with 3-pyrazolin-5-ones being a prominent and extensively studied class.

The versatility of the pyrazolone core lies in the ability to introduce a wide variety of substituents at different positions of the ring, particularly at the N1, C3, and C4 positions. This structural diversity allows for the fine-tuning of the molecule's physicochemical properties and biological activities. The electrophilic substitution at the C-4 position is a particularly effective synthetic route for creating 4-disubstituted pyrazolones.

Closely related to pyrazolinones are the pyrazolidinediones. The primary distinction lies in the degree of saturation and the number of carbonyl groups in the five-membered ring. While 3-pyrazolin-5-ones possess one carbonyl group and a double bond within the ring, pyrazolidine-3,5-diones have a fully saturated ring with two carbonyl groups at the 3 and 5 positions.

A notable example of a pyrazolidinedione is Phenylbutazone (B1037), which has the IUPAC name 4-butyl-1,2-diphenylpyrazolidine-3,5-dione. nih.gov This compound shares the same N-phenyl and 4-butyl substituents as the subject of this article, highlighting the subtle yet significant structural differences between the two classes. The presence of the second carbonyl group and the saturated ring in pyrazolidinediones influences their chemical reactivity and biological properties. For instance, the dicarbonyl function in pyrazolidine-3,5-diones enhances the acidity of the hydrogen atom at the 4th position, which is a key factor in their pharmacological activity. pharmacy180.com

Feature3-Pyrazolin-5-onePyrazolidine-3,5-dione
Ring Structure Five-membered heterocyclic ring with one double bondSaturated five-membered heterocyclic ring
Carbonyl Groups One carbonyl group (at C5)Two carbonyl groups (at C3 and C5)
Acidity at C4 Less acidic proton at C4More acidic proton at C4 due to adjacent carbonyls
Example 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione)

The Significance of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- within Pyrazolone Research

Research into 4-substituted pyrazolone derivatives is driven by the quest for compounds with enhanced or novel biological activities. The nature of the substituent at the C4 position can significantly impact the molecule's properties. The introduction of an alkyl group, such as the butyl group in this case, can modulate the compound's pharmacokinetic and pharmacodynamic profile. While much of the historical and well-documented research has focused on its close relative, phenylbutazone, the study of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- is crucial for a comprehensive understanding of the structure-activity relationships within this chemical space.

Below is a table summarizing some of the key physicochemical properties of a closely related methoxy (B1213986) derivative of the title compound, which provides insight into the general characteristics of this class of molecules.

PropertyValue
Molecular Formula C20H22N2O2 (for the 3-methoxy derivative)
Molecular Weight 322.4009 g/mol (for the 3-methoxy derivative)
CAS Registry Number 27258-01-1 (for the 3-methoxy derivative) nist.gov
IUPAC Name 4-Butyl-3-methoxy-1,2-diphenyl-3-pyrazolin-5-one nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O B12877763 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- CAS No. 60002-09-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60002-09-7

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

4-butyl-1,2-diphenylpyrazol-3-one

InChI

InChI=1S/C19H20N2O/c1-2-3-10-16-15-20(17-11-6-4-7-12-17)21(19(16)22)18-13-8-5-9-14-18/h4-9,11-15H,2-3,10H2,1H3

InChI Key

PBPQFHAXZZKRNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Pyrazolin 5 One, 4 Butyl 1,2 Diphenyl

Established Synthetic Pathways for Pyrazolin-5-one Core Scaffolds

The construction of the pyrazolin-5-one ring system can be achieved through several established synthetic strategies, primarily involving cyclization and condensation reactions. These methods offer versatility in introducing a wide range of substituents onto the heterocyclic core.

Cyclization Reactions involving Hydrazine (B178648) Derivatives.semanticscholar.orgresearchgate.net

A cornerstone in the synthesis of pyrazolin-5-ones is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative. semanticscholar.org This versatile method allows for the formation of the pyrazolin-5-one ring in a single step. The reaction typically proceeds by treating an α-acylated ethyl acetoacetate (B1235776) or diethyl malonate with hydrazine or a substituted hydrazine. semanticscholar.org The choice of hydrazine derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine) determines the substituent at the N1 position of the resulting pyrazolin-5-one.

The reaction conditions can be varied to optimize the yield, with methods employing hydrazine in ethanol (B145695), hydrazine at a controlled pH, or hydrazine monohydrochloride in ethanol being commonly used. semanticscholar.org For instance, α-acylated diethyl malonates can be effectively cyclized using hydrazine at pH 7 or hydrazine in acetic acid to afford the desired pyrazolin-5-ones in good yields. semanticscholar.org

Another important cyclization pathway involves the reaction of α,β-ethylenic ketones with hydrazine derivatives. nih.gov This approach first yields pyrazoline intermediates, which can then be oxidized to form the corresponding pyrazole (B372694) ring. nih.gov

Condensation and Multi-Component Reaction Approaches.researchgate.netbeilstein-journals.orgresearchgate.net

Condensation reactions provide a powerful tool for the synthesis of pyrazolin-5-one scaffolds. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, are particularly efficient. beilstein-journals.org These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

A common multi-component strategy involves the reaction of a β-ketoester, an aldehyde, and a hydrazine to construct the pyrazolin-5-one core with substitution at various positions. beilstein-journals.org For example, a pseudo-five-component synthesis of tris(pyrazolyl)methanes has been developed where β-ketoesters and hydrazines first form pyrazolones, which then react with a 4-formylpyrazole. nih.gov

One-pot three-component condensation reactions of an acetophenone, a substituted benzaldehyde, and phenylhydrazine (B124118) in the presence of a base have been shown to produce azo-pyrazoline derivatives in high yields. fip.org

Contemporary Advances in One-Pot and Green Synthetic Strategies.mdpi.comnih.govresearchgate.net

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. One-pot syntheses and green chemistry principles have been increasingly applied to the production of pyrazolin-5-one derivatives. mdpi.comnih.gov These strategies aim to minimize waste, reduce the use of hazardous solvents and reagents, and improve energy efficiency.

Visible light-promoted synthesis has emerged as a green and sustainable approach for the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) from aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one. nih.gov This catalyst-free protocol offers high functional group tolerance and cost-effectiveness. nih.gov

Solvent-free conditions are another hallmark of green synthesis. Pyrano[2,3-c]pyrazoles have been synthesized by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile (B47326) in the absence of a solvent. mdpi.com Microwave-assisted one-pot, three-component reactions under basic conditions have also been successfully employed for the synthesis of pyrazoline derivatives, offering rapid and efficient access to these compounds. fip.org

Synthetic StrategyKey ReactantsAdvantages
Cyclization β-ketoesters, Hydrazine derivativesVersatile, Good yields
Condensation/MCRs β-ketoesters, Aldehydes, HydrazinesHigh atom economy, Reduced reaction times
Green Synthesis VariousEnvironmentally benign, Catalyst-free options, Solvent-free conditions

Tailored Synthesis of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- and its Analogs.researchgate.net

The synthesis of the specific compound 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- (often named as its tautomer, 4-butyl-1,2-diphenylpyrazolidine-3,5-dione or Phenylbutazone) can be achieved through a tailored synthetic route. A well-established method involves a two-step process. researchgate.net

The first step is the closure of the pyrazolidinedione ring. This is accomplished by the reaction of 1,2-diphenylhydrazine (B7769752) with diethyl malonate. researchgate.net This reaction, performed under gram-scale conditions, yields 1,2-diphenyl-3,5-pyrazolidinedione. researchgate.net

The second step involves the introduction of the butyl group at the C4 position. This is achieved through a nucleophilic substitution reaction. The pre-formed 1,2-diphenyl-3,5-pyrazolidinedione is treated with n-butyl bromide. researchgate.net The yield of this alkylation step is significantly influenced by the stoichiometry of the reactants and the choice of base. researchgate.net This method allows for the specific introduction of the butyl group at the desired position.

Derivatization Reactions of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

The chemical reactivity of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- allows for further derivatization, enabling the synthesis of a variety of analogs with potentially modified properties.

Functionalization at the 4-Butyl Moiety

While functionalization of the pyrazolone (B3327878) ring itself is common, derivatization of the 4-butyl side chain presents a more challenging yet potentially rewarding avenue for creating novel analogs. The biotransformation of phenylbutazone (B1037) in the human body involves hydroxylation at the γ-position of the n-butyl side chain, indicating that this position is susceptible to oxidative modification. researchgate.net This metabolic pathway suggests that synthetic strategies targeting the functionalization of the butyl group are feasible.

Synthetic approaches to introduce functional groups onto the butyl chain could involve radical reactions or selective oxidation. High-temperature gas-phase reactions of butyl radicals are known to proceed through various pathways, including isomerization and decomposition, which could potentially be harnessed for synthetic transformations under controlled conditions. rsc.org

Furthermore, the replacement of the tert-butyl group in drug molecules to improve metabolic stability has been explored, with strategies involving the introduction of fluorine or the formation of cyclopropyl (B3062369) rings to block metabolic oxidation. nih.gov Similar strategies could be envisioned for the modification of the 4-butyl group in 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- to create analogs with altered pharmacokinetic profiles. For instance, selective fluorination or cyclopropanation of the butyl chain could be explored.

Reaction TypePotential Reagents/ConditionsPotential Products
Oxidation Selective oxidizing agents (e.g., P450 mimics)Hydroxylated butyl derivatives
Radical Halogenation N-Bromosuccinimide (NBS), light/initiatorBrominated butyl derivatives
Further Substitution Nucleophiles (e.g., NaN3, KCN) on halogenated derivativesAzido-, cyano- functionalized butyl derivatives

Substituent Effects on the Phenyl Rings

The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), onto the phenyl rings can increase the electron density of the aromatic system. This enhanced electron density can, in turn, affect the reactivity of the pyrazolinone core, potentially making it more susceptible to electrophilic attack. Conversely, the presence of electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), diminishes the electron density of the phenyl rings, which can influence the molecule's interaction with nucleophiles.

The position of the substituent on the phenyl ring (ortho, meta, or para) also has a significant impact. Steric hindrance is a major factor with ortho-substituents, which can impede the approach of reactants to the nearby nitrogen atom or other parts of the molecule. Para-substituents, being the most remote from the pyrazolinone core, primarily exert their electronic influence.

The spectroscopic properties of related pyrazole derivatives are also sensitive to substituent effects. For instance, the absorption and emission maxima of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines have been shown to shift based on the nature of the substituent at the 4-position. researchgate.net It is reasonable to infer that substituents on the phenyl rings of 4-butyl-1,2-diphenyl-3-pyrazolin-5-one would similarly influence its photophysical properties.

Table 1: Predicted Influence of Phenyl Ring Substituents on the Reactivity of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

Substituent (X) at para-positionElectronic EffectPredicted Effect on Nucleophilicity of N1/N2Predicted Impact on Electrophilic Aromatic Substitution
-OCH₃Electron-donatingIncreaseActivating
-CH₃Electron-donatingIncreaseActivating
-HNeutralBaselineNeutral
-ClElectron-withdrawing (inductive), Electron-donating (resonance)DecreaseDeactivating
-NO₂Electron-withdrawingDecreaseDeactivating

Modifications and Elaboration of the Pyrazolinone Nucleus

The pyrazolinone nucleus of 4-butyl-1,2-diphenyl-3-pyrazolin-5-one is a versatile scaffold for various chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

One common reaction is electrophilic substitution at the C4 position, which is activated by the adjacent carbonyl group and the enolizable proton. However, in the target molecule, this position is already substituted with a butyl group. Therefore, reactions would likely target other positions on the pyrazolinone ring or the existing functional groups.

The carbonyl group at C5 can undergo reactions typical of ketones. For example, it can be a site for nucleophilic attack. While specific examples for the 4-butyl derivative are scarce, related pyrazolinones have been shown to react with various reagents.

A significant area of pyrazolinone chemistry involves cycloaddition reactions. Dihydropyrazolin-5-one dienolates, generated by deprotonation, can act as efficient dienes in [4+2] cycloaddition reactions with various dienophiles. ias.ac.in This methodology allows for the synthesis of fused ring systems, such as substituted indazolones. Although this has been demonstrated on a 4-formyl derivative, it highlights the potential for the pyrazolinone ring to participate in pericyclic reactions.

Furthermore, the pyrazolinone ring can serve as a building block for the synthesis of other heterocyclic systems. For instance, 1,3-diphenyl-2-pyrazolin-5-one can be converted to a 5-azido-4-formylpyrazolone, which then acts as a key intermediate for the synthesis of various new pyrazole derivatives. researchgate.netnih.gov This suggests that functionalization of the 4-butyl-1,2-diphenyl-3-pyrazolin-5-one could open pathways to a diverse range of related compounds.

The pyrazolinone ring itself can be constructed through the cyclocondensation of a β-keto ester with a hydrazine derivative. This synthetic route allows for variability in the substituents at the N1, C3, and C4 positions.

Table 2: Potential Chemical Transformations of the Pyrazolinone Nucleus

Reaction TypeReagents and ConditionsPotential Product
CycloadditionDeprotonation (e.g., n-BuLi) followed by addition of a dienophile (e.g., dimethyl acetylenedicarboxylate)Fused bicyclic systems (e.g., pyrazolo-pyridazines) semanticscholar.org
Reaction with ElectrophilesVilsmeier-Haack reaction (DMF/POCl₃) on a related pyrazoline intermediateIntroduction of a formyl group jocpr.com
DerivatizationReaction with hydrazine hydrate and its phenyl derivativesFormation of different pyrazoline rings after cyclization orientjchem.org
Ring TransformationReaction with hydrazine hydrate in boiling ethanol on a related sultoneFormation of 1-amino-2,4-diphenyl-1H-pyrrole researchgate.net

It is important to note that the reactivity of 4-butyl-1,2-diphenyl-3-pyrazolin-5-one will be a composite of the individual reactivities of its constituent parts, influenced by the electronic and steric interplay between the butyl group, the diphenyl substituents, and the pyrazolinone core. Further experimental studies are needed to fully elucidate the specific chemical transformations and substituent effects for this particular compound.

Comprehensive Spectroscopic and Structural Characterization of 3 Pyrazolin 5 One, 4 Butyl 1,2 Diphenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, the proton signals are distributed in distinct regions corresponding to the aromatic, aliphatic, and methine protons. The two phenyl rings attached to the nitrogen atoms produce complex multiplets in the aromatic region, typically observed between δ 6.5 and 7.3 ppm. nih.gov

The butyl group at the C4 position gives rise to characteristic aliphatic signals. The terminal methyl group (CH₃) is expected to appear as a triplet at the most upfield position, around δ 0.9 ppm. The two methylene (B1212753) groups (CH₂) of the butyl chain adjacent to each other would appear as sextets or multiplets around δ 1.4 and 2.0 ppm. The methine proton at the C4 position, being adjacent to the butyl chain and the pyrazolidine (B1218672) ring, would likely appear as a triplet further downfield.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H (10H) 6.5 - 7.3 Multiplet
C4-H (1H) ~3.5 - 4.0 Triplet (t)
Butyl-CH₂ (α to C4) ~1.9 - 2.1 Multiplet
Butyl-CH₂ ~1.3 - 1.5 Sextet
Butyl-CH₂ ~1.2 - 1.4 Sextet

Note: Predicted values are based on typical chemical shift ranges and coupling patterns. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-, the spectrum is characterized by signals for carbonyl, aromatic, and aliphatic carbons.

The two carbonyl carbons (C=O) at positions 3 and 5 of the pyrazolidine ring are expected to resonate at the most downfield region, typically between δ 170-185 ppm. nih.govlibretexts.org The carbons of the two phenyl rings would appear in the aromatic region, from approximately δ 125 to 150 ppm. libretexts.org The aliphatic carbons of the butyl chain will be found in the upfield region of the spectrum. The C4 carbon, being a methine carbon, would be distinct from the methylene carbons of the butyl chain.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Carbon Environment Typical Chemical Shift (δ, ppm)
C=O (Amide/Ketone) 170 - 185
C (Aromatic) 125 - 150
R₃CH (Methine) 25 - 60
R₂CH₂ (Methylene) 16 - 40

Source: Adapted from typical ¹³C NMR chemical shift data. libretexts.org

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the protons within the butyl chain, confirming their sequence. For instance, the C4-H proton would show a correlation with the adjacent methylene protons of the butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as pairing the C4-H with the C4 carbon and each methylene proton group with its respective carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- displays characteristic absorption bands.

The most prominent features are the strong absorption peaks corresponding to the two carbonyl (C=O) groups of the pyrazolidine-dione ring, which appear in the region of 1712-1750 cm⁻¹. researchgate.netubaya.ac.id The spectrum also shows bands for C-N stretching, typically around 1292 cm⁻¹. researchgate.netubaya.ac.id Aromatic C-H bending vibrations are observed at approximately 751 cm⁻¹, while C-H stretching and bending from the butyl group and phenyl rings appear at various frequencies. researchgate.netubaya.ac.id

Table 3: Key FTIR Absorption Bands for 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

Wavenumber (cm⁻¹) Vibration Type Functional Group
1750 C=O Stretch Carbonyl
1712 C=O Stretch Carbonyl
1486 C-H Bend Aromatic/Aliphatic
1292 C-N Stretch Amine

Source: Data compiled from experimental FTIR spectra. researchgate.netubaya.ac.id

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- is C₁₉H₂₀N₂O₂, corresponding to a molecular weight of approximately 308.37 g/mol . nih.gov

In electrospray ionization (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 309.16. nih.gov Under electron ionization (EI) or collision-induced dissociation (CID), the molecule undergoes fragmentation. A plausible fragmentation pattern would involve the loss of the butyl group (a loss of 57 Da) and cleavage of the pyrazolidine ring. The phenyl groups and the core ring structure can also undergo characteristic fragmentation, providing further structural information.

Table 4: Mass Spectrometry Data for 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

Parameter Value
Molecular Formula C₁₉H₂₀N₂O₂
Molecular Weight 308.37 g/mol
[M+H]⁺ (observed) 309.1598 m/z

Source: PubChem CID 4781. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- exhibits characteristic absorption in the ultraviolet range due to the presence of chromophores like the phenyl rings and the carbonyl groups.

The maximum absorption wavelength (λmax) is solvent-dependent. In acidic methanol, a λmax is observed at approximately 239.5 nm. nih.govchemicalbook.com In a more basic solution such as 0.1N NaOH, the λmax shifts to a longer wavelength, around 264 nm, indicating a bathochromic shift. chemicalbook.com Another source reports a λmax of 242 nm. caymanchem.com This solvatochromism is indicative of changes in the electronic structure of the molecule in different chemical environments.

Table 5: UV-Vis Absorption Maxima (λmax) in Different Solvents

Solvent λmax (nm)
Acid Methanol 239.5
0.1N NaOH 264

Source: Data compiled from multiple sources. nih.govchemicalbook.comcaymanchem.com

Table of Compounds Mentioned

Compound Name Synonym(s)

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray diffraction data for the specific compound 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-. This investigation aimed to detail its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles.

Despite a thorough search, no published single-crystal X-ray diffraction studies for 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- were found in the available scientific literature or structural databases. Consequently, the crystallographic parameters and a detailed analysis of its three-dimensional solid-state structure, as would be determined by this technique, are not available.

While data exists for structurally related compounds, such as phenylbutazone (B1037) (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) and other pyrazolone (B3327878) derivatives, this information cannot be extrapolated to definitively describe the crystal structure of the title compound due to differences in their molecular frameworks. The specific arrangement of atoms and functional groups in 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- would result in a unique crystal packing and molecular geometry.

Therefore, the generation of data tables and a detailed discussion on the solid-state molecular architecture for 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- is not possible at this time. Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be required to elucidate its precise solid-state structure.

Theoretical and Computational Investigations of 3 Pyrazolin 5 One, 4 Butyl 1,2 Diphenyl

Tautomeric Equilibria and Intramolecular Proton Transfer Processes

Tautomerism is a critical aspect of pyrazolone (B3327878) chemistry, with molecules potentially existing in several forms, such as keto (CH), enol (OH), and NH tautomers. researchgate.netcapes.gov.br The equilibrium between these forms is influenced by substitution patterns and the surrounding environment. researchgate.net

Quantum Chemical Assessment of Keto-Enol and Other Tautomeric Forms

Specific quantum chemical calculations detailing the relative stabilities and energy barriers for the interconversion of tautomers for 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- are not documented. Such studies would typically involve high-level ab initio or DFT calculations to determine the geometry and energy of each tautomeric form (Figure 1), providing insight into the predominant species in the gas phase. For related 1-phenyl-3-methyl-pyrazolin-5-ones, the relative stability of tautomers has been shown to be CH > NH > OH. researchgate.net However, the electronic and steric effects of the 4-butyl and N-phenyl groups would be expected to significantly alter this equilibrium.

Figure 1. Potential tautomeric forms of the pyrazolinone ring.

Tautomeric FormDescription
Keto (CH-form)The proton is located at the C4 position of the pyrazolinone ring.
Enol (OH-form)The proton is on the exocyclic oxygen, forming a hydroxyl group.
NH-formThe proton is located on the N1 or N2 nitrogen atom of the ring.

Solvation Effects on Tautomeric Preferences

The solvent environment can play a crucial role in shifting tautomeric equilibria. researchgate.net Polar solvents may stabilize more polar tautomers through intermolecular interactions like hydrogen bonding. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects. While the principle is well-established for various heterocyclic systems, specific studies applying these models to 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- to quantify the shift in tautomeric preference in different solvents are absent from the literature.

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

DFT has become a standard tool for investigating the molecular and electronic properties of organic compounds, including various pyrazoline derivatives. nih.govnih.gov These studies provide valuable information on molecular geometry, charge distribution, and orbital energies.

Optimized Geometries and Conformational Landscape Analysis

A full conformational analysis of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- using DFT is not available. Such an analysis would involve optimizing the molecular geometry to find the lowest energy conformation, considering the rotational freedom of the butyl chain and the two phenyl rings. The resulting data on bond lengths, bond angles, and dihedral angles would be crucial for understanding the molecule's three-dimensional structure. For other complex organic molecules, DFT calculations have been successfully used to predict geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov While DFT calculations are routinely used to determine these values for many organic molecules, specific HOMO-LUMO energy values and orbital distribution maps for 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- have not been published. This data would help in predicting the molecule's reactivity and its behavior in charge-transfer processes.

Table 1. Typical Electronic Properties Derived from HOMO-LUMO Energies.

PropertyFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (IP)-EHOMOThe energy required to remove an electron.
Electron Affinity (EA)-ELUMOThe energy released when an electron is added.
Chemical Hardness (η)(IP - EA) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(IP + EA) / 2Measures the power to attract electrons.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Interactions

NBO analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding and orbital interactions that contribute to molecular stability. For instance, NBO analysis can quantify the delocalization of lone pair electrons into anti-bonding orbitals, a key factor in the electronic structure of heterocyclic systems. A specific NBO analysis for 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- has not been reported in the scientific literature.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

For 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-, DFT calculations using a suitable basis set (e.g., B3LYP/6-31G(d,p)) would be employed to compute its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, as well as its Nuclear Magnetic Resonance (NMR) chemical shifts.

Table 1: Predicted Spectroscopic Data (Hypothetical)

Spectroscopic Technique Predicted Parameter Hypothetical Value Range
FT-IR Carbonyl (C=O) stretch ~1700-1720 cm⁻¹
C=N stretch ~1600-1650 cm⁻¹
¹H NMR Butyl group protons 0.9 - 4.0 ppm
Phenyl group protons 7.0 - 8.0 ppm
¹³C NMR Carbonyl carbon ~160-170 ppm
Phenyl carbons ~120-140 ppm
UV-Vis π → π* transitions 250-350 nm

Note: This table is illustrative and does not represent actual calculated data for the specified compound.

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics can elucidate the mechanisms of chemical reactions, such as thermal decomposition or elimination reactions, by mapping the potential energy surface and identifying transition states. For pyrazolone derivatives, studies have explored mechanisms like HCl extrusion in related chlorinated compounds. nih.gov

A computational study on the thermal decomposition of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- would involve identifying the lowest energy pathways for bond cleavage. This could involve the fragmentation of the butyl chain, the cleavage of the pyrazolinone ring, or the dissociation of the phenyl groups. By calculating the activation energies for various possible decomposition pathways, the most likely mechanism can be determined.

Theoretical Characterization of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). Computational chemistry provides a route to screen molecules for their potential NLO properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

For 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-, DFT calculations could be used to determine its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The presence of donor and acceptor groups and a conjugated π-system in pyrazolone derivatives can lead to significant NLO properties. The phenyl groups attached to the nitrogen atoms and the butyl group at the 4-position would influence the electronic distribution and, consequently, the NLO response of the molecule. Theoretical studies on other pyrazole (B372694) derivatives have shown that they can possess good NLO properties, often greater than that of urea, a standard NLO material.

Table 2: List of Compounds Mentioned

Compound Name
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

Chemical Reactivity, Reaction Mechanisms, and Synthetic Utility of 3 Pyrazolin 5 One, 4 Butyl 1,2 Diphenyl

Fundamental Reaction Mechanisms of the Pyrazolinone Core

The reactivity of the 3-pyrazolin-5-one ring system is characterized by several key mechanistic pathways. The presence of the amide linkage within the heterocyclic ring allows for keto-enol and imine-enamine tautomerism, which significantly influences its reaction profile. The equilibrium between these tautomeric forms is dependent on the solvent and the electronic nature of the substituents.

The active methylene (B1212753) group at the C4 position, flanked by two carbonyl groups in the keto form, is particularly susceptible to deprotonation by a base, forming a stabilized carbanion. This nucleophilic center is central to many of the condensation and alkylation reactions that pyrazolinones undergo. Furthermore, the nitrogen atoms of the pyrazole (B372694) ring can participate in various reactions, although their reactivity is somewhat modulated by the presence of the electron-withdrawing phenyl groups in 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-.

Nucleophilic and Electrophilic Reactivity at Specific Positions

The distinct structural features of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- give rise to specific sites of nucleophilic and electrophilic character.

Nucleophilic Reactivity:

C4 Position: The most significant site of nucleophilic reactivity is the carbon at the 4th position. Following deprotonation, the resulting enolate is a potent nucleophile that readily attacks a wide range of electrophiles. This reactivity is fundamental to the synthetic utility of this compound.

N1 and N2 Nitrogens: While the lone pairs on the nitrogen atoms are delocalized into the aromatic phenyl rings, they can still exhibit nucleophilic character under certain conditions, participating in reactions such as N-alkylation or N-acylation, though this is less common than reactions at C4.

Electrophilic Reactivity:

C5 Carbonyl Carbon: The carbonyl carbon at the 5th position is a primary electrophilic center. It is susceptible to attack by various nucleophiles, leading to addition or substitution reactions at the carbonyl group.

C3 Carbon: The carbon at the 3rd position, part of the lactam function, also possesses electrophilic character and can be a target for strong nucleophiles.

PositionReactivity TypeGoverning FactorsTypical Reactions
C4 (Methylene)Nucleophilic (as enolate)Acidity of C4-protons, stabilization of the conjugate baseAlkylation, Acylation, Condensation
C5 (Carbonyl)ElectrophilicPolarization of the C=O bondNucleophilic addition, Condensation
N1/N2NucleophilicAvailability of lone pair electronsAlkylation (less common)
C3ElectrophilicAmide resonanceNucleophilic attack (under harsh conditions)

Cycloaddition and Condensation Reactions for Novel Structures

The versatile reactivity of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- makes it a valuable precursor for the synthesis of more complex heterocyclic systems through cycloaddition and condensation reactions.

Cycloaddition Reactions: While direct participation of the pyrazolinone ring in classical cycloaddition reactions as a diene or dienophile is not typical, derivatives formed from its reactive sites can undergo such transformations. For instance, Knoevenagel condensation products derived from the C4 position can act as dienophiles in Diels-Alder reactions.

Condensation Reactions: Condensation reactions are a hallmark of pyrazolinone chemistry. The active methylene group at C4 readily condenses with a variety of carbonyl compounds, including aldehydes and ketones, in the presence of a base. This Knoevenagel-type condensation leads to the formation of 4-alkylidene or 4-arylidene derivatives. These products are often highly colored and are important intermediates for the synthesis of dyes and other functional materials.

Furthermore, condensation with diketones or other bifunctional electrophiles can lead to the construction of new fused heterocyclic rings, demonstrating the role of this pyrazolinone as a building block for diverse molecular architectures.

Role as a Synthetic Intermediate for Diverse Chemical Entities

Due to the reactivity described above, 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- serves as a key intermediate in the synthesis of a wide array of chemical compounds.

Synthesis of Azo Dyes: Coupling of the C4 position with diazonium salts is a classic reaction to produce azo dyes. The resulting compounds are characterized by an extended π-system, leading to strong absorption in the visible region of the electromagnetic spectrum.

Formation of Heterocyclic Systems: As mentioned, condensation and subsequent cyclization reactions can lead to the formation of fused pyrazolone (B3327878) derivatives, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These scaffolds are of interest in medicinal chemistry and materials science.

Precursor for Biologically Active Molecules: The pyrazolinone core is a known pharmacophore. By modifying the substituents at the C4 position through alkylation and condensation reactions, libraries of compounds can be generated for screening for various biological activities.

Applications in Advanced Organic Synthesis Strategies

The unique reactivity of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- allows for its incorporation into more complex and modern synthetic strategies.

Multi-component Reactions (MCRs): Pyrazolinones are excellent substrates for MCRs. For example, in a one-pot reaction, 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-, an aldehyde, and a source of nitrogen (like malononitrile (B47326) or cyanoacetamide) can react to form complex polyfunctionalized heterocyclic products. This approach offers high atom economy and synthetic efficiency.

Domino Reactions: The initial product of a reaction involving the pyrazolinone can be designed to undergo a subsequent intramolecular reaction, leading to a domino or cascade sequence. This allows for the rapid construction of complex molecular frameworks from simple starting materials.

Molecular Level Interactions and Mechanistic Studies of Biological Activity of 3 Pyrazolin 5 One, 4 Butyl 1,2 Diphenyl and Its Analogs

Structure-Activity Relationship (SAR) Principles at the Molecular Level

The biological activity of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-, and its analogs is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to the pyrazolone (B3327878) scaffold influence its therapeutic effects. The pyrazoline and pyrazolone core is a versatile pharmacophore, and its activity can be finely tuned by altering substituents at various positions on the heterocyclic ring. semanticscholar.orgnih.gov

Key SAR principles for this class of compounds include:

Substituents on the Phenyl Rings: The nature and position of substituents on the N-1 and C-2 phenyl rings are critical. Strong electron-withdrawing groups at these positions can significantly influence the electronic distribution of the entire molecule, which often correlates with enhanced biological activity. nih.gov For instance, in a series of 3,4,5-substituted pyrazole (B372694) derivatives, the 3,5-diphenylpyrazole (B73989) showed potent inhibitory activity against the meprin α enzyme in the low nanomolar range. nih.gov

Substitution at the C-4 Position: The C-4 position of the pyrazolin-5-one ring is a key site for modification. The introduction of different functional groups at this position can modulate the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. Studies on 4-substituted pyrazoline derivatives have shown that even small modifications at this site can lead to significant changes in functional antagonism at protein receptors. nih.gov

The Pyrazoline/Pyrazolone Core: The core heterocyclic ring itself is essential. The arrangement of nitrogen atoms and the carbonyl group creates a specific electronic and geometric profile that allows for interactions with biomolecules. The synthesis of hybrid molecules, such as linking the pyrazoline core to other heterocyclic systems like thiazolidinone, has been explored to create compounds with enhanced and sometimes novel biological activities. nih.govdmed.org.ua

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to mathematically model the correlation between the chemical structure of pyrazolone derivatives and their biological activities. semanticscholar.orgej-chem.org These models help in identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that govern the activity, guiding the rational design of new, more potent analogs. semanticscholar.org

In Silico Modeling: Molecular Docking and Dynamics Simulations with Target Biomolecules

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and analyzing the interactions between pyrazolin-5-one derivatives and their biological targets at an atomic level. ontosight.ai

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor's active site. ijfmr.com Studies on various pyrazoline and pyrazolone analogs have identified them as potential inhibitors for a range of protein targets, including Estrogen Receptor Alpha (ERα), Phosphatidylinositol 3-kinases (PI3Ks), and various protein kinases. mdpi.comrjraap.com Docking studies reveal crucial information such as binding affinity (expressed as binding energy, ΔG) and specific molecular interactions. For example, docking of pyrazoline benzenesulfonamide (B165840) derivatives into the ERα receptor showed binding energies ranging from -11.21 to -8.67 kcal/mol, indicating stable binding. mdpi.com These studies often highlight key amino acid residues involved in the interaction, such as ARG394 and GLU353, with which the ligands form hydrogen bonds. mdpi.com

Interactive Table: Molecular Docking Results for Pyrazoline/Pyrazolone Analogs Below is a summary of molecular docking findings for various pyrazoline analogs against different biological targets. Lower binding energy values typically indicate a higher binding affinity.

Compound ClassTarget ProteinKey Interacting ResiduesBinding Energy Range (kcal/mol)
Pyrazoline Benzenesulfonamide DerivativesEstrogen Receptor Alpha (ERα)ARG394, GLU353, LEU387-8.67 to -11.21
Quinoline (B57606)/Naphthalene PyrazolinesPI3KNot specified-4.36 to -7.85
Pyrazolone-based LigandsNF-κBNot specifiedNot specified
Pyrazole-Pyrazoline HybridsCOX-2Not specifiedNot specified

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability and dynamics of the ligand-receptor complex over time. semanticscholar.orgresearchgate.net These simulations treat the molecules as flexible entities and can confirm the stability of interactions, such as hydrogen bonds, observed in docking studies. researchgate.net Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the protein and ligand over the simulation time (e.g., 100 ns) suggests a stable binding conformation. semanticscholar.orgrsc.org RMSF analysis identifies the flexibility of different regions of the protein, providing insight into how the ligand's binding might affect the protein's dynamics. rsc.org

Elucidation of Molecular Mechanisms of Action (e.g., enzyme inhibition, receptor binding)

Pyrazolin-5-one derivatives exert their biological effects through various molecular mechanisms, primarily by interacting with specific enzymes and receptors.

Enzyme Inhibition: A prominent mechanism is the inhibition of key enzymes involved in disease pathways.

Kinase Inhibition: Many pyrazole derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov For example, they have been investigated as inhibitors for Phosphatidylinositol 3-kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and RET kinase, which are often overactive in various cancers. semanticscholar.orgrjraap.comsemanticscholar.org The inhibitory action typically involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets.

Cyclooxygenase (COX) Inhibition: Certain pyrazole-pyrazoline hybrids have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

Monoamine Oxidase (MAO) Inhibition: Some pyrazoline derivatives show inhibitory activity against MAO-A and MAO-B, enzymes that metabolize neurotransmitters. This mechanism is the basis for their potential use as antidepressant agents. nih.gov

Receptor Binding: These compounds can also act as modulators of various receptors.

Cannabinoid Receptor (CB1) Antagonism: A significant amount of research has focused on pyrazoline derivatives as antagonists for the CB1 receptor. nih.gov This antagonism has therapeutic potential in several areas.

Estrogen Receptor (ERα) Antagonism: In silico studies have identified pyrazoline derivatives as potential antagonists of ERα, a key target in the treatment of breast cancer. mdpi.com The mechanism involves binding to the ligand-binding domain of the receptor, blocking the action of estrogen.

Androgen Receptor Modulation: SAR studies have investigated 4-substituted pyrazolines as modulators of the androgen receptor, with findings indicating that specific substitutions are optimal for agonist activity. nih.gov

Signaling Pathway Modulation: By inhibiting key enzymes or receptors, these compounds can modulate entire signaling pathways. For instance, some pyrazolone-based ligands have been shown to target the NF-κB signaling pathway, a central regulator of inflammation and cell survival that is often dysregulated in cancer. nih.gov

Theoretical Investigations of Free Radical Scavenging Mechanisms

Many pyrazolin-5-one derivatives exhibit antioxidant activity by scavenging harmful free radicals. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms underlying this activity. sapub.orgscienceopen.com The primary mechanisms by which phenolic and heterocyclic antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.govmdpi.com

Computational studies on pyrazole and pyrazolone derivatives indicate that they preferentially interact with free radicals via the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net In this process, the antioxidant molecule donates a hydrogen atom to the free radical, thereby neutralizing it.

DFT calculations are used to determine key thermodynamic parameters that predict antioxidant efficacy: nih.gov

Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of an X-H bond (e.g., N-H or O-H). A lower BDE value indicates that the hydrogen atom is more easily donated, suggesting a higher antioxidant activity via the HAT mechanism.

Ionization Potential (IP): This is the energy required to remove an electron from the antioxidant molecule. A lower IP value facilitates the initial step of the SET-PT mechanism.

Proton Dissociation Enthalpy (PDE): This relates to the ease of proton loss from the radical cation formed after the initial electron transfer in the SET-PT mechanism.

Furthermore, analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is used to explain reactivity. A higher HOMO energy level (EHOMO) indicates a greater ability to donate an electron, which is crucial for antioxidant activity. nih.gov The energy gap between HOMO and LUMO can also be a descriptor of a molecule's reactivity and kinetic stability. sapub.orgnih.gov Studies have shown that the introduction of electron-donating groups onto the pyrazolone structure can significantly enhance its antioxidant properties. nih.gov

Interactive Table: Key Parameters in Antioxidant Mechanism Studies This table outlines the significance of various computational parameters used to evaluate the free radical scavenging potential of compounds like pyrazolones.

ParameterAbbreviationSignificance in Antioxidant Activity
Bond Dissociation EnthalpyBDEA lower value indicates a higher propensity for Hydrogen Atom Transfer (HAT).
Ionization PotentialIPA lower value indicates a higher propensity for Single Electron Transfer (SET).
Highest Occupied Molecular Orbital EnergyEHOMOA higher value indicates a greater electron-donating ability.
HOMO-LUMO Energy GapEgapA smaller gap can indicate higher chemical reactivity.

Design Principles for Modulating Molecular Recognition and Interaction

The design of novel and more effective 3-Pyrazolin-5-one analogs is guided by a synthesis of information from SAR, in silico modeling, and mechanistic studies. The goal is to optimize the molecule's ability to recognize and interact with its specific biological target. ontosight.ai

Key design principles include:

Scaffold Hopping and Hybridization: The core pyrazolin-5-one structure can be replaced with or linked to other heterocyclic scaffolds (like thiazolidinones or oxadiazoles) to explore new interaction patterns and improve activity or selectivity. nih.govnih.gov This approach aims to combine the beneficial pharmacophoric features of different molecular classes.

Structure-Based Design: Using molecular docking and MD simulation results, new analogs can be designed to maximize favorable interactions with the target's binding site. semanticscholar.org This involves adding functional groups that can form specific hydrogen bonds or hydrophobic interactions with key amino acid residues identified in the binding pocket. For example, if docking reveals an unoccupied hydrophobic pocket, the ligand can be modified with a suitable hydrophobic group to fill that space and increase binding affinity. acs.org

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. These models, derived from a set of active compounds, are used to screen virtual libraries for new potential hits or to guide the modification of existing leads. mdpi.com

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), polar surface area, and the number of hydrogen bond donors/acceptors can be fine-tuned to improve a compound's drug-like characteristics. ijfmr.com QSAR models often incorporate these descriptors to predict activity and guide the design of molecules with better pharmacokinetic profiles. semanticscholar.orgej-chem.org

Targeted Substitutions: Based on SAR data, specific positions on the pyrazolone ring (e.g., C-4 and the N-1/C-2 phenyl rings) are targeted for substitution. The introduction of electron-donating or electron-withdrawing groups can be used to modulate the electronic properties of the pharmacophore, thereby influencing its binding affinity and reactivity. nih.govnih.gov

By integrating these computational and experimental strategies, medicinal chemists can rationally design next-generation pyrazolin-5-one derivatives with enhanced potency, improved selectivity, and more desirable pharmacological profiles.

Q & A

Basic Question: What are the key considerations for synthesizing 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- to ensure reproducibility?

Answer:
Synthesis of this compound requires precise control of reaction conditions (temperature, solvent, stoichiometry) and purification methods. For example, analogous pyrazoline derivatives are synthesized via condensation reactions between diketones and aldehydes under reflux conditions . To ensure reproducibility:

  • Step 1 : Optimize reaction parameters using factorial design experiments to identify critical variables (e.g., molar ratios, reaction time) .
  • Step 2 : Employ chromatographic techniques (HPLC, TLC) for purity validation, referencing retention factors (Rf) and spectral databases .
  • Step 3 : Document deviations (e.g., byproduct formation) and adjust protocols using iterative refinement .

Advanced Question: How can computational methods resolve contradictions in spectroscopic data for structural elucidation?

Answer:
Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. A methodological approach includes:

  • Step 1 : Perform density functional theory (DFT) calculations to model possible tautomeric forms and predict spectral profiles .
  • Step 2 : Cross-validate experimental data (e.g., chemical shifts) with simulated spectra using software like Gaussian or COMSOL .
  • Step 3 : Use molecular dynamics simulations to assess solvent interactions and conformational stability .
  • Step 4 : Reconcile contradictions by aligning theoretical predictions with empirical adjustments (e.g., deuterated solvents for NMR) .

Basic Question: What analytical techniques are essential for characterizing the compound’s purity and stability?

Answer:
A multi-technique approach is critical:

  • UV-Vis Spectroscopy : Identify π→π* transitions in the pyrazolone ring (λmax ~250–300 nm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Differential Scanning Calorimetry (DSC) : Assess thermal stability and polymorphic transitions .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Advanced Question: How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

Answer:
To explore catalytic applications (e.g., Suzuki-Miyaura coupling):

  • Step 1 : Develop a mechanistic hypothesis based on frontier molecular orbital (FMO) theory to predict reactive sites .
  • Step 2 : Use kinetic studies (e.g., variable-temperature NMR) to track intermediate formation .
  • Step 3 : Apply response surface methodology (RSM) to optimize catalyst loading and reaction efficiency .
  • Step 4 : Analyze regioselectivity via isotopic labeling or computational transition-state modeling .

Basic Question: What are the best practices for storing and handling 3-Pyrazolin-5-one derivatives to prevent degradation?

Answer:

  • Storage : Use amber vials under inert gas (N2/Ar) at –20°C to minimize oxidation .
  • Handling : Conduct stability tests under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .
  • Documentation : Track batch-specific degradation using LC-MS to identify hydrolytic or photolytic pathways .

Advanced Question: How can interdisciplinary approaches (e.g., bioinformatics) enhance understanding of the compound’s biological interactions?

Answer:

  • Step 1 : Perform molecular docking studies to predict binding affinities with target proteins (e.g., enzymes or receptors) .
  • Step 2 : Validate predictions via in vitro assays (e.g., fluorescence polarization or SPR) .
  • Step 3 : Integrate cheminformatics tools (e.g., QSAR models) to correlate structural modifications with bioactivity .
  • Step 4 : Address data contradictions by applying Bayesian statistical frameworks to weigh evidence from disparate sources .

Basic Question: What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

Answer:

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC50/IC50 values .
  • ANOVA with Post Hoc Tests : Compare efficacy across concentration gradients .
  • Error Analysis : Use bootstrap resampling to quantify confidence intervals in small-sample datasets .

Advanced Question: How can researchers address reproducibility challenges in catalytic applications of the compound?

Answer:

  • Step 1 : Standardize catalyst characterization (e.g., BET surface area, TEM for nanoparticle catalysts) .
  • Step 2 : Implement open-source lab notebooks for transparent reporting of synthetic protocols .
  • Step 3 : Use machine learning (ML) to identify hidden variables (e.g., trace impurities) affecting catalytic cycles .
  • Step 4 : Publish negative results and failed experiments to build a robust knowledge base .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.